![molecular formula C20H24N2S3Sn2 B1466847 4,7-双(5-(三甲基锡)噻吩-2-基)苯并[c][1,2,5]噻二唑 CAS No. 1025451-57-3](/img/structure/B1466847.png)
4,7-双(5-(三甲基锡)噻吩-2-基)苯并[c][1,2,5]噻二唑
描述
4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C20H24N2S3Sn2 and its molecular weight is 626 g/mol. The purity is usually 95%.
The exact mass of the compound 4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机光伏 (OPVs)
该化合物在 OPVs 制造中用作电子受体。其分子结构有利于形成 p-n 结,这对于将光能转化为电能至关重要。 化合物中的锡化噻吩单元有助于降低带隙,从而增强光吸收并提高太阳能电池的效率 .
有机场效应晶体管 (OFETs)
在 OFETs 中,该化合物充当半导体层。其由于苯并[c][1,2,5]噻二唑核心而具有强烈的吸电子性,从而实现高效的载流子迁移率。 这使其适用于高性能 OFETs,而高性能 OFETs 在柔性和轻质电子设备的开发中至关重要 .
有机发光二极管 (OLEDs)
该化合物能够传输电子,使其成为构建 OLEDs 的宝贵材料。它可以用于 OLEDs 的发射层,有助于二极管的颜色纯度和效率。 这对于显示技术和照明系统的开发尤其重要 .
光动力疗法
虽然该化合物本身没有直接用于医疗治疗,但其衍生物已被研究用作光动力疗法中的光敏剂。 这种疗法是一种微创治疗,它使用对光敏感的化合物产生活性氧,这些活性氧可以杀死癌细胞 .
有机光催化
该化合物的结构使其能够在可见光下充当有机光催化剂。 该应用在绿色化学领域具有重要意义,它可以用于催化化学反应,而无需苛刻的条件或有毒金属,从而减少对环境的影响 .
作用机制
Mode of Action
These compounds can absorb light and generate charge carriers (electrons and holes), which can move through the material to produce an electric current .
Result of Action
The result of their action is the generation of electric current when exposed to light, which is the fundamental principle behind devices like solar cells and OLEDs .
Action Environment
The efficiency and stability of these compounds can be influenced by various environmental factors such as temperature, humidity, and exposure to oxygen .
属性
IUPAC Name |
trimethyl-[5-[4-(5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2S3.6CH3.2Sn/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14;;;;;;;;/h1-6H;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHYKPMJJAWZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(C3=NSN=C23)C4=CC=C(S4)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2S3Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025451-57-3 | |
| Record name | 2,1,3-Benzothiadiazole, 4,7-bis[5-(trimethylstannyl)-2-thienyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole in the synthesis of the presented polymers?
A1: 4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole (Sn-DTFBT) acts as a di-stannylated monomer in the synthesis of PDTBFFBT, a donor-acceptor copolymer. [] The trimethylstannyl groups are crucial for enabling Stille coupling polymerization with a dibrominated dithienobenzofluorene (DTBF) derivative. This reaction forms the backbone of the PDTBFFBT copolymer, where the DTFBT unit serves as the electron-accepting unit. []
Q2: How does the structure of the synthesized polymers impact their performance in organic solar cells?
A2: The research compares two DTBF-based copolymers: PDTBFFBT and PDTBFNT. [] PDTBFNT, incorporating a naphtho[1,2-c:5,6-c′]bis([1,2,5]thiadiazole) unit, exhibits a smaller optical and electrochemical band gap compared to PDTBFFBT. [] This difference in structure leads to better energy level alignment with the PC71BM acceptor material, contributing to a higher power conversion efficiency (5.22%) for PDTBFNT-based devices compared to PDTBFFBT-based devices (2.68%). [] Additionally, PDTBFNT exhibits a stronger tendency for face-on π-stacking, further enhancing charge transport and contributing to its superior performance in organic solar cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
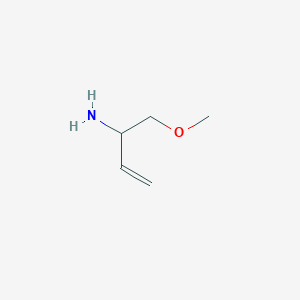
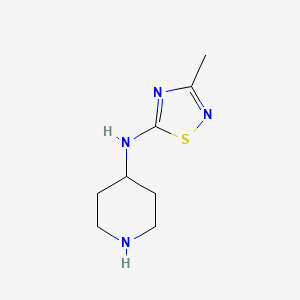
![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466769.png)
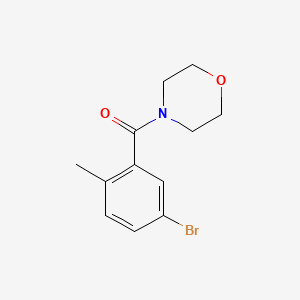
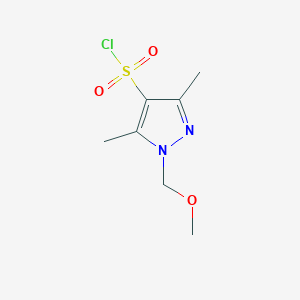
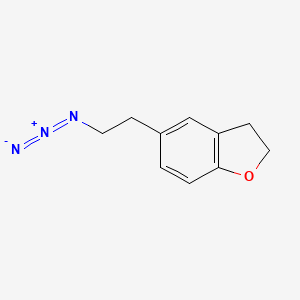
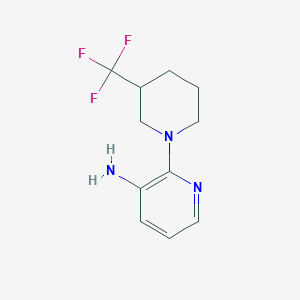
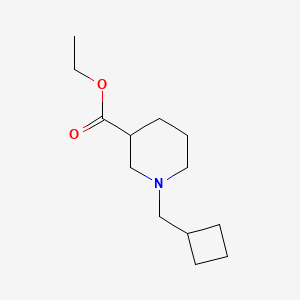
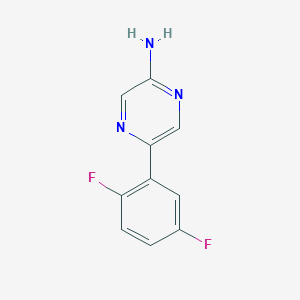
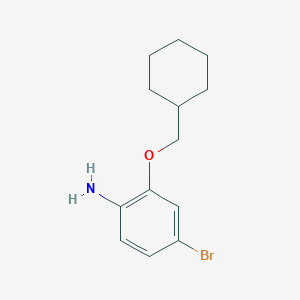


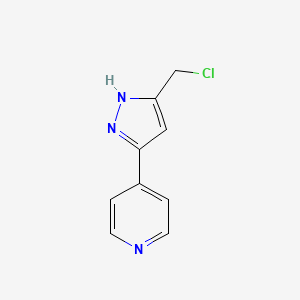
![(2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid](/img/structure/B1466786.png)
